molecular formula C8F16O B1294945 Perfluorooctanoyl fluoride CAS No. 335-66-0

Perfluorooctanoyl fluoride

Cat. No. B1294945
M. Wt: 416.06 g/mol
InChI Key: ZILWJLIFAGWGLE-UHFFFAOYSA-N
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Patent
US06608019B1

Procedure details

The title compound was prepared essentially as in Example 3 using anhydrous potassium fluoride (6.62 g, 0.01 1 mole), anhydrous dimethyl formamide (800 g), C7F15COF (456.7 g, 1.09 mole), and dimethyl sulfate (14.4 g, 0.011 mole). The resulting mixture was worked up essentially as in Example 3 to give 444 g of the title compound (99.7% purity, b.=142-144° C.). The product identity was confirmed by IR, GCMS, and 1H and 19F NMR.
Quantity
6.62 g
Type
reactant
Reaction Step One
Quantity
456.7 g
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
800 g
Type
solvent
Reaction Step One
Yield
99.7%

Identifiers

REACTION_CXSMILES
[F-:1].[K+].[C:3]([C:25]([F:27])=[O:26])([C:6]([C:9]([C:12]([C:15]([C:18]([C:21]([F:24])([F:23])[F:22])([F:20])[F:19])([F:17])[F:16])([F:14])[F:13])([F:11])[F:10])([F:8])[F:7])([F:5])[F:4].S(OC)(O[CH3:32])(=O)=O>CN(C)C=O>[C:25]([O:26][CH3:32])([C:3]([C:6]([C:9]([C:12]([C:15]([C:18]([C:21]([F:22])([F:23])[F:24])([F:19])[F:20])([F:17])[F:16])([F:14])[F:13])([F:11])[F:10])([F:8])[F:7])([F:5])[F:4])([F:27])[F:1] |f:0.1|

Inputs

Step One
Name
Quantity
6.62 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
456.7 g
Type
reactant
Smiles
C(F)(F)(C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F)C(=O)F
Name
Quantity
14.4 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
800 g
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(F)(F)(C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F)OC
Measurements
Type Value Analysis
AMOUNT: MASS 444 g
YIELD: PERCENTYIELD 99.7%
YIELD: CALCULATEDPERCENTYIELD 8967.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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